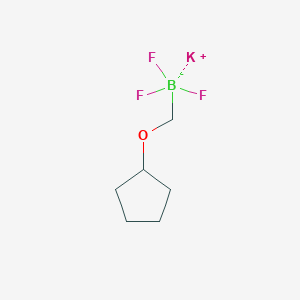

Potassium cyclopentoxymethyltrifluoroborate

Overview

Description

Potassium cyclopentoxymethyltrifluoroborate is a boron-containing compound with the molecular formula C6H11BF3KO and a molecular weight of 206.06 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of Potassium cyclopentoxymethyltrifluoroborate consists of a boron atom bonded to three fluorine atoms and a cyclopentoxymethyl group, with a potassium ion balancing the charge . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis

Potassium cyclopentoxymethyltrifluoroborate has a molecular weight of 206.06 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

- Summary of the Application : Potassium is considered one of the essential primary nutrients for crop growth and yield development . It plays a critical role in regulating a wide range of enzyme activities, controlling cell osmoregulation, and modulating stomatal movement during photosynthesis . Additionally, potassium can alleviate the harmful effects of abiotic stress on crops .

- Methods of Application or Experimental Procedures : The scarcity of potassium mineral resources and the low efficiency of fertilizer use have affected the increase in crop yield . There is a shift from mined salts to locally available potassium resources, such as silicates containing potassium . Nanotechnology is gradually being applied in agriculture to increase crop yields and reduce environmental pollution .

-

Agriculture - Nanotechnology and Potassium

- Application : Potassium-based nanomaterials significantly enhance nutrient utilization efficiency and promote high crop yields .

- Method : This study conducted a comprehensive lifecycle investigation, comparing the long-term effects of soil-applied K2SiO3 nanoparticles (K2SiO3-NPs), K18Mo8O33 nanoparticles (K18Mo8O33-NPs), and K2SO4 at concentrations of 10-100 mg kg-1 on soybean growth and nutritional components .

- Results : Applying potassium-based nanomaterials at 20 and 50 mg kg-1 concentration levels, respectively, showed similar or even better growth-promoting effects compared to traditional potassium fertilizers . The utilization rate of potassium-based nanomaterials has reached over 80%, significantly improving the utilization rate of traditional potassium fertilizers . Potassium-based nanomaterials also effectively enhanced the activity of soil peroxidase and catalase .

-

Dialysis

- Application : Potassium plays a crucial role in the maintenance of normal electrophysiologic membrane potential, and hence a normal plasma potential concentration is maintained in a narrow range by a series of redundant physiologic mechanisms, which is hampered in end-stage renal disease (ESRD) .

- Method : Dialysis therapies maintain potassium mass balance, but different dialytic strategies vary in their ability to assure constancy of normokalemia .

- Results : While extended therapies such as peritoneal dialysis (PD) or daily nocturnal hemodialysis can achieve sufficient removal of potassium at a lower rate and avert large fluctuations in plasma potassium, thrice-weekly hemodialysis, the dominant treatment strategy in much of the developed world, achieves potassium mass balance by removing large amounts over a short period of time, which results in potentially large and rapid fluctuations in plasma potassium concentration .

Future Directions

properties

IUPAC Name |

potassium;cyclopentyloxymethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BF3O.K/c8-7(9,10)5-11-6-3-1-2-4-6;/h6H,1-5H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFWCYBUQMUUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COC1CCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673559 | |

| Record name | Potassium [(cyclopentyloxy)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium cyclopentoxymethyltrifluoroborate | |

CAS RN |

1027642-31-4 | |

| Record name | Potassium [(cyclopentyloxy)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1451017.png)

![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid](/img/structure/B1451018.png)

![2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451020.png)

![2-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451023.png)